Cas no 667-89-0 (6-fluoro-5-nitropyrimidin-4-amine)

6-Fluoro-5-nitropyrimidin-4-amine is a fluorinated nitropyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both fluorine and nitro functional groups, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of heterocyclic compounds. The electron-withdrawing properties of the nitro group facilitate nucleophilic substitution reactions, while the fluorine atom contributes to metabolic stability and bioavailability in drug development. This compound is particularly useful in the preparation of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and consistent performance under controlled conditions ensure reliability in synthetic applications. Proper handling is advised due to its potential sensitivity to light and moisture.
6-fluoro-5-nitropyrimidin-4-amine structure
667-89-0 structure
Product Name:6-fluoro-5-nitropyrimidin-4-amine
CAS No:667-89-0
MF:C4H3FN4O2
MW:158.090623140335
CID:964648
PubChem ID:45122160
Update Time:2025-08-05

6-fluoro-5-nitropyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 6-fluoro-5-nitro-
    • 6-fluoro-5-nitropyrimidin-4-amine
    • EN300-1698051
    • 667-89-0
    • Inchi: 1S/C4H3FN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
    • InChI Key: TZFNJVQGFIGXHZ-UHFFFAOYSA-N
    • SMILES: FC1=C(C(N)=NC=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 158.02400351g/mol
  • Monoisotopic Mass: 158.02400351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 97.6Ų

6-fluoro-5-nitropyrimidin-4-amine Pricemore >>

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1PlusChem
1P00FTYK-50mg
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1PlusChem
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Aaron
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Additional information on 6-fluoro-5-nitropyrimidin-4-amine

Professional Introduction to 6-fluoro-5-nitropyrimidin-4-amine (CAS No. 667-89-0)

6-fluoro-5-nitropyrimidin-4-amine, with the chemical formula C₅H₃FN₂O₂, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry. The presence of both fluorine and nitro substituents on the pyrimidine ring endows this molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS No. 667-89-0 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and differentiation from other structurally similar molecules. The fluorine atom at the 6-position and the nitro group at the 5-position are critical functional moieties that influence the reactivity and biological activity of the molecule. These substituents contribute to the compound's ability to interact with biological targets, thereby facilitating its use in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The 6-fluoro-5-nitropyrimidin-4-amine structure has emerged as a key scaffold in this endeavor. Its pyrimidine core is a common motif found in many pharmacologically active compounds, such as antiviral and anticancer agents. The fluorine atom, in particular, is renowned for its ability to enhance metabolic stability and binding affinity, while the nitro group can serve as a versatile handle for further functionalization.

One of the most compelling aspects of 6-fluoro-5-nitropyrimidin-4-amine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop inhibitors of enzymes involved in critical biological pathways. For instance, derivatives of this scaffold have been explored as potential kinase inhibitors, which are crucial in cancer therapy. The nitro group can be reduced to an amino group, allowing for further derivatization into more complex structures with enhanced biological activity.

Recent advancements in computational chemistry have also highlighted the potential of 6-fluoro-5-nitropyrimidin-4-amine as a lead compound for drug discovery. Molecular modeling studies have demonstrated that subtle modifications around the pyrimidine ring can significantly alter binding interactions with target proteins. This has led to the identification of novel analogs with improved pharmacokinetic profiles and reduced toxicity. Such computational approaches are becoming increasingly integral in modern drug development pipelines.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in research focused on 6-fluoro-5-nitropyrimidin-4-amine derivatives. Several companies are now engaged in developing proprietary libraries based on this scaffold for high-throughput screening (HTS) campaigns. The goal is to identify new lead compounds that can be optimized further through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) methodologies.

Another area where 6-fluoro-5-nitropyrimidin-4-amine has shown promise is in the development of antiviral agents. The pyrimidine core is structurally similar to nucleobases found in RNA and DNA, making it an attractive candidate for interfering with viral replication mechanisms. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against different viruses, including those responsible for influenza and hepatitis B. Preliminary results suggest that certain analogs exhibit potent antiviral activity with favorable pharmacokinetic properties.

The synthetic routes to 6-fluoro-5-nitropyrimidin-4-amine have also been refined over time, leading to more efficient and scalable processes. Modern synthetic methodologies often involve multi-step sequences that incorporate fluorination and nitration reactions at specific positions on the pyrimidine ring. These processes are typically carried out under controlled conditions to ensure high yields and purity of the final product. Advances in catalytic systems have further improved the efficiency of these reactions, reducing waste generation and energy consumption.

The versatility of 6-fluoro-5-nitropyrimidin-4-amine extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For instance, certain derivatives have been explored as intermediates in the synthesis of advanced materials with unique electronic properties. Additionally, its structural framework has been adapted for use in crop protection agents, where it contributes to enhanced efficacy against pests and pathogens.

In conclusion,6-fluoro-5-nitropyrimidin-4-amineseemingly CAS No 66789100 plays a pivotal role in modern chemical biology research due to its structural featuresubstantial biological activityand synthetic versatility As research continues into new therapeutic strategies this compound will undoubtedly remain at forefront scientific innovation

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